

Spectroscopic and Chromatographic Analysis of Afatinib Impurity C: A Technical Guide

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Compound of Interest		
Compound Name:	Afatinib Impurity C	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Afatinib Impurity C**, a known related substance to the tyrosine kinase inhibitor, Afatinib. This document is intended to serve as a resource for researchers and professionals involved in the development, quality control, and analysis of Afatinib.

Introduction to Afatinib and its Impurities

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. It is used in the treatment of metastatic non-small cell lung cancer. As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the drug product. Therefore, the identification, characterization, and control of these impurities are critical aspects of drug development and manufacturing.

Afatinib Impurity C is a known process-related impurity or degradation product of Afatinib. Its chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide.[1] The structural difference between Afatinib and **Afatinib Impurity C** lies in the stereochemistry of the tetrahydrofuran ring.

Spectroscopic Data



Detailed spectroscopic data for **Afatinib Impurity C**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been reported in the scientific literature. The primary source for this data is the publication by Chavan, Balasaheb B., et al. in the Journal of Pharmaceutical and Biomedical Analysis, volume 166, pages 139-146, in 2019.[1][2][3][4] While the full experimental data is contained within this publication, the following tables summarize the expected data based on the known structure and typical analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For **Afatinib Impurity C**, ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: Expected ¹H NMR Data for Afatinib Impurity C

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not publicly available	See cited literature	See cited literature	See cited literature

Table 2: Expected ¹³C NMR Data for Afatinib Impurity C

Chemical Shift (δ) ppm	Assignment
Data not publicly available	See cited literature

Note: The specific chemical shifts, multiplicities, and coupling constants are detailed in the cited research article by Chavan et al. (2019).[1][2][3][4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which is crucial for confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in structural confirmation.



Table 3: Expected Mass Spectrometry Data for Afatinib Impurity C

Parameter	Value
Molecular Formula	C24H25CIFN5O3
Molecular Weight	485.94 g/mol
Ionization Mode	Electrospray Ionization (ESI) - Positive Mode
Expected [M+H]+	m/z 486.1652
Key Fragmentation Ions	Data not publicly available, see cited literature

Note: The exact mass and fragmentation pattern are detailed in the cited research article by Chavan et al. (2019), likely obtained through techniques such as LC-Q-TOF/MS/MS.[1][2][3][4] [5][6]

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of NMR and MS data for a small molecule pharmaceutical impurity like **Afatinib Impurity C**. The specific parameters used for the characterization of this impurity can be found in the referenced literature.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Afatinib Impurity C**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

- Weigh approximately 5-10 mg of the isolated and purified Afatinib Impurity C standard.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound



and should not have signals that overlap with key analyte signals.

• Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

- Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 200-240 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- · Perform baseline correction.



- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
- Integrate the peaks in the ¹H NMR spectrum.
- Assign the peaks based on chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS)

Objective: To obtain accurate mass measurements and fragmentation data for **Afatinib Impurity C** to confirm its elemental composition and structure.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight mass spectrometer.

Chromatographic Conditions (Typical):

- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient program to achieve separation from Afatinib and other impurities (e.g., starting with 95% A, ramping to 95% B over 10-15 minutes).
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 μL.

Mass Spectrometry Conditions (Typical):

• Ionization Source: Electrospray Ionization (ESI) in positive ion mode.



• Capillary Voltage: 3.5-4.5 kV.

• Sampling Cone Voltage: 20-40 V.

Source Temperature: 120-150 °C.

Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

Desolvation Temperature: 350-500 °C.

Acquisition Mode: Full scan MS and targeted MS/MS (product ion scan).

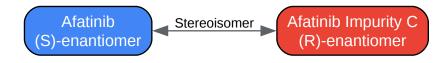
- Mass Range:m/z 50-1000.
- Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

Data Processing:

- Process the chromatogram to identify the peak corresponding to Afatinib Impurity C.
- Extract the mass spectrum for this peak.
- Determine the accurate mass of the protonated molecule [M+H]+.
- Use the accurate mass to predict the elemental composition.
- Analyze the MS/MS spectrum to identify characteristic fragment ions.
- Propose a fragmentation pathway consistent with the structure of Afatinib Impurity C.

Visualizations

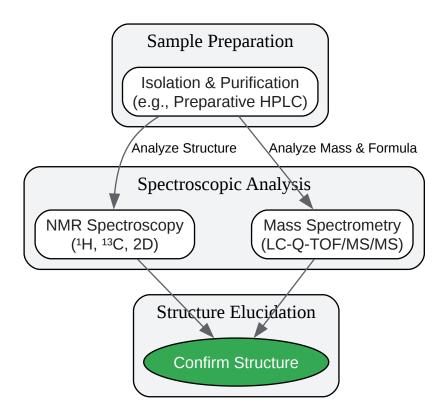
The following diagrams illustrate the relationship between Afatinib and its Impurity C, and a typical workflow for the spectroscopic analysis of pharmaceutical impurities.





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Caption: Relationship between Afatinib and Afatinib Impurity C.



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Caption: Experimental workflow for impurity characterization.

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